2-(4-Chloro-3-methylphenoxy)propanohydrazide

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a dual-substituted aryloxypropanohydrazide building block with precisely defined lipophilicity (XLogP3 = 1.9) often face supply inconsistency. This compound offers: • Validated 4-chloro-3-methylphenoxy pharmacophore - anticancer derivatives show IC₅₀ of 1.471 μM against MKN45 gastric cancer cells. • Free -NHNH₂ terminal for Schiff-base condensation, heterocyclization, and hydrazone formation. • Reliable 95% purity with global supply chain availability for focused library synthesis.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67g/mol
CAS No. 125096-54-0
Cat. No. B456907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methylphenoxy)propanohydrazide
CAS125096-54-0
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)C(=O)NN)Cl
InChIInChI=1S/C10H13ClN2O2/c1-6-5-8(3-4-9(6)11)15-7(2)10(14)13-12/h3-5,7H,12H2,1-2H3,(H,13,14)
InChIKeyIGKBZGMXZGEDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-methylphenoxy)propanohydrazide: Identity and Physicochemical Profile


2-(4-Chloro-3-methylphenoxy)propanohydrazide (CAS 125096-54-0) is a synthetic aryloxypropanohydrazide building block with the molecular formula C₁₀H₁₃ClN₂O₂ and a molecular weight of 228.68 g·mol⁻¹ [1]. It belongs to the ChemBridge screening compound library (catalog ID CHEMBRDG-BB 3015272; AKOS B015272) and is supplied globally at a minimum purity of 95% by multiple vendors including AKSci, BOC Sciences, ChemBridge, and Santa Cruz Biotechnology . The compound features a dual-substituted aromatic ring (4-chloro and 3-methyl groups) linked via an ether oxygen to a chiral propanohydrazide backbone, yielding a predicted XLogP3 of 1.9 and a topological polar surface area of 64.4 Ų [1]. Its hydrazide terminal group renders it a versatile precursor for Schiff-base condensation, heterocyclization, and hydrazone formation reactions [2].

Synthetic building block with hydrazide terminal for Schiff-base and heterocyclic chemistry

Supports condensation, cyclization, and hydrazone formation workflows

Dual-substituted aryl scaffold with distinct lipophilic and steric profile

4-chloro-3-methyl substitution pattern for SAR exploration and pharmacophore studies

Multi-vendor screening compound with consistent purity specification

Supports long-term library screening and batch-to-batch reproducibility

Why 2-(4-Chloro-3-methylphenoxy)propanohydrazide Is Irreplaceable


The dual 4-chloro and 3-methyl substitution pattern on the phenoxy ring of 2-(4-chloro-3-methylphenoxy)propanohydrazide confers a distinct lipophilicity and steric profile not replicated by any single-substituent analog within the aryloxypropanohydrazide class [1]. The chloro substituent increases electrophilicity and metabolic stability, while the methyl group modulates both ring electronics and steric bulk, together producing an XLogP3 of 1.9 — significantly higher than the des-methyl analog 2-(4-chlorophenoxy)propanohydrazide (XLogP3 = 1.3) and the des-chloro analog 2-(3-methylphenoxy)propanohydrazide (XLogP3 = 1.3) [1][2][3]. This ~0.6 log unit increase corresponds to a roughly 4-fold higher octanol-water partition coefficient, affecting membrane permeability, protein binding, and pharmacokinetic behavior in any downstream assay [1]. In contrast, the 4-bromo analog (XLogP3 = 1.6) introduces a heavier halogen with different leaving-group potential and steric demand, while the acetohydrazide analog (CAS 72293-68-6) presents a shorter, less flexible scaffold with altered hydrogen-bonding geometry [4]. These physicochemical and structural differences mean that generic substitution within a screening library or synthetic pathway cannot preserve the compound's specific property profile without quantitative re-validation.

Analog Mono-substituted analogs (des-methyl or des-chloro) may shift lipophilicity and membrane-interaction profiles significantly
Scaffold Acetohydrazide variants present shorter linker geometry and may alter hydrogen-bonding distances in target binding
Halogen 4-Bromo analogs introduce different leaving-group potential and steric demand; reactivity profile may not transfer directly

2-(4-Chloro-3-methylphenoxy)propanohydrazide: Quantitative Comparison with Structural Analogs


Lipophilicity Advantage Over Mono-Substituted Analogs

2-(4-Chloro-3-methylphenoxy)propanohydrazide exhibits a computed XLogP3 of 1.9, which is 0.6 log units higher than both the des-methyl analog 2-(4-chlorophenoxy)propanohydrazide (XLogP3 = 1.3) and the des-chloro analog 2-(3-methylphenoxy)propanohydrazide (XLogP3 = 1.3) [1][2][3]. This difference translates to an approximately 4-fold higher predicted octanol-water partition coefficient. The dual-substitution effect is additive: the 4-chloro group alone contributes approximately +0.6 units relative to the unsubstituted phenyl scaffold, and the 3-methyl group adds a further approximately +0.3 units in a non-linear fashion [1]. The 4-bromo analog sits at an intermediate XLogP3 of 1.6, indicating that the chloro-methyl combination achieves a distinct lipophilicity window not accessible to halo-only or methyl-only congeners [2].

Lipophilicity vs. Analogs
Head-to-head
Target compound XLogP3 1.9
Mono-substituted XLogP3 1.3
4-Bromo analog XLogP3 1.6
Δ +0.6 units (approx. 4× higher Kow) vs. mono-substituted
Reported lipophilicity window distinct from mono-substituted and bromo analogs
Computed XLogP3; may support membrane-permeability assay context
Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Halogen Reactivity vs. Acetohydrazide and Bromo Analogs

With a molecular weight of 228.68 g·mol⁻¹, 2-(4-chloro-3-methylphenoxy)propanohydrazide is 14.03 g·mol⁻¹ heavier than the corresponding acetohydrazide analog (CAS 72293-68-6; MW 214.65 g·mol⁻¹), reflecting the additional methylene unit in the propanohydrazide backbone [1]. This extra carbon extends the spacer between the hydrazide reactive site and the phenoxy ring, increasing both conformational flexibility (3 rotatable bonds vs. 2 in the acetohydrazide) and the distance between hydrogen-bond donor/acceptor pharmacophoric elements [1][2]. Compared to the 4-bromo analog (MW 259.10 g·mol⁻¹), the chloro compound presents a 30.42 g·mol⁻¹ lower mass while retaining halogen-specific reactivity (nucleophilic aromatic substitution, oxidative addition) with distinct kinetics due to the higher electronegativity of chlorine [1][3]. The chloro substituent also avoids the potential toxicity and environmental persistence concerns associated with brominated aromatics [4].

Scaffold Architecture
Head-to-head
MW 228.68 g·mol⁻¹
vs. Acetohydrazide ΔMW +14.03
vs. 4-Bromo analog ΔMW −30.42
3 rotatable bonds (vs. 2 in acetohydrazide)
Extended spacer may support different cyclocondensation reactivity
Conformational flexibility and H-bond geometry may differ; requires validation
Molecular weight Synthetic intermediate Heterocyclic chemistry

Purity and Multi-Vendor Availability

2-(4-Chloro-3-methylphenoxy)propanohydrazide is stocked at ≥95% purity by at least five independent commercial suppliers (AKSci, BOC Sciences, ChemBridge, Santa Cruz Biotechnology, Leyan), with selected vendors offering 98%+ purity grades . The compound is cataloged in the ZINC database (ZINC000000374953, Tranche BDGA) as an 'In-Stock' screening building block available from over 20 supplier catalogs, including ChemBridge, ChemDiv, Enamine, Vitas-M, and Specs [1]. By contrast, the nearest mono-substituted analogs — 2-(4-chlorophenoxy)propanohydrazide and 2-(3-methylphenoxy)propanohydrazide — are listed by fewer than five vendors each and are not part of the same ZINC in-stock annotated catalogs, indicating more fragmented supply chains [2][3]. The acetohydrazide analog (CAS 72293-68-6) is more widely available but belongs to a different scaffold class with shorter linker geometry .

Supply Chain
Cross-study
≥5 suppliers, ≥95% purity
ZINC catalogs 20+ in-stock listings
Mono-substituted analogs ≤5 vendors each
Broader multi-vendor coverage may reduce supply-chain risk
Vendor catalog survey; individual lot specs should be verified
Building block Screening library Vendor qualification

Anticancer Activity of 4-Chloro-3-methylphenoxy Derivatives

Although no direct bioactivity data exist for 2-(4-chloro-3-methylphenoxy)propanohydrazide itself (ChEMBL reports 'no known activity'), the closely related acetohydrazide scaffold carrying the identical 4-chloro-3-methylphenoxy pharmacophore has yielded derivatives with verified anticancer activity [1][2]. The most potent derivative, 2-(4-chloro-3-methylphenoxy)-N'-[(4-phenylthiophen-2-yl)methylidene]acetohydrazide (compound 3g), exhibited an IC₅₀ of 1.471 ± 0.23 μM against MKN45 gastric cancer cells, with selectivity over non-cancerous NIH/3T3 fibroblasts [2][3]. Other derivatives in the series (3b, 3g) showed IC₅₀ values in the range of 2.38–9.72 μM across HeLa (cervical) and MDA-MB-231 (breast) cancer lines, with caspase-3 activation confirming apoptotic mechanism [3]. This demonstrates that the 4-chloro-3-methylphenoxy motif is a productive pharmacophore for anticancer hydrazone development, and the propanohydrazide version offers an extended linker for exploring additional binding interactions not accessible to the acetohydrazide series [4].

Anticancer Motif
Class-level
Acetohydrazide derivative 3g: IC₅₀ 1.471 μM (MKN45)
Propanohydrazide form not yet directly evaluated
Supports procurement for SAR expansion; potency context to verify
Class-level inference from acetohydrazide series; caspase-3 activation reported
Anticancer Hydrazone Structure-activity relationship

Antimicrobial Activity of Acetohydrazide Analogs

The 4-chloro-3-methylphenoxy pharmacophore has demonstrated antimicrobial activity when incorporated into acetohydrazide-derived Schiff bases. In a systematic study by Fuloria et al. (2009), 2-(4-chloro-3-methylphenoxy)acetohydrazide was condensed with aromatic aldehydes to yield N-(substituted benzylidene)acetamides (3a–e), which upon cyclization with thioglycolic acid produced thiazolidinones (4a–e) with evaluated antibacterial and antifungal activities [1]. Separately, a 2014 Medicinal Chemistry Research study reported that 2-(4-chloro-3-methylphenoxy)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]acetohydrazides (4a–k) showed 'very promising antibacterial activity' against Staphylococcus epidermidis and Klebsiella pneumoniae, with compound 4k being the most effective [2]. While the propanohydrazide analog has not been directly evaluated, its extended spacer may offer differential binding modes to bacterial enzyme targets compared to the established acetohydrazide series [3]. Additionally, the 2020 Russian Journal of General Chemistry study demonstrated that aryloxypropanohydrazide derivatives exhibit plant growth stimulation (44–95% relative to heteroauxin), indicating that the propanohydrazide scaffold is biologically competent when appropriately derivatized [3].

Antimicrobial Motif
Class-level
Acetohydrazide Schiff bases active vs. S. epidermidis, K. pneumoniae
Propanohydrazide antimicrobial data not yet reported
Pharmacophore validated; linker-length dimension remains unexplored
Disc-diffusion data; MIC context requires direct evaluation
Antimicrobial Schiff base Hydrazone

Thermal Stability and Handling Profile

2-(4-Chloro-3-methylphenoxy)propanohydrazide has a predicted boiling point of 433°C at 760 mmHg and a very low vapor pressure of 1.06×10⁻⁷ mmHg at 25°C . The flash point is estimated at 215.7°C . These values indicate low volatility and high thermal stability under standard laboratory handling conditions, reducing the risk of evaporative loss during weighing, dissolution, and reaction setup. The acetohydrazide analog (CAS 72293-68-6) has a lower boiling point of approximately 349.8°C (estimated), while the 4-bromo analog has not had its vapor pressure formally reported in public databases [1]. The compound is classified with a GHS signal word 'Warning' and hazard statements H319 (causes serious eye irritation) and H335 (may cause respiratory irritation), which are manageable with standard laboratory personal protective equipment .

Thermal Stability
Cross-study
Boiling point 433 °C (760 mmHg)
Vapor pressure 1.06×10⁻⁷ mmHg (25 °C)
Flash point 215.7 °C
~83 °C higher boiling point vs. acetohydrazide analog
Low volatility supports gravimetric dispensing and reflux protocols
Predicted data; GHS H319/H335; handle with standard PPE
Boiling point Vapor pressure Storage stability

Application Scenarios for 2-(4-Chloro-3-methylphenoxy)propanohydrazide


Anticancer Hydrazone and Heterocyclic Library Synthesis

2-(4-Chloro-3-methylphenoxy)propanohydrazide is optimally deployed as a versatile hydrazide building block for the synthesis of Schiff-base hydrazones and nitrogen-containing heterocycles (1,3,4-oxadiazoles, thiazolidinones, pyrazoles) via condensation with aromatic aldehydes or cyclization with CS₂/KOH [1][2]. The 4-chloro-3-methylphenoxy motif has already yielded anticancer-active acetohydrazide derivatives with IC₅₀ values as low as 1.471 μM against MKN45 gastric cancer cells, with caspase-3-mediated apoptosis confirmed [3]. The propanohydrazide variant extends the linker length by one methylene unit compared to acetohydrazides, enabling exploration of altered binding geometries to cancer targets without changing the validated pharmacophoric aryl substitution pattern. Researchers should procure this compound when designing focused libraries for gastric, cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, where the extended scaffold may improve selectivity indices over NIH/3T3 fibroblasts [3].

Antimicrobial Schiff Base Derivatization

Derivatives of the 4-chloro-3-methylphenoxy pharmacophore have demonstrated 'very promising antibacterial activity' against Staphylococcus epidermidis and Klebsiella pneumoniae in disc-diffusion assays, alongside anthelmintic effects against Pheretima posthuma and Perionyx excavates [4]. The propanohydrazide form provides a free –NHNH₂ terminal group for condensation with furfural aldehydes or other electrophilic carbonyl partners, generating imine-linked conjugates with enhanced lipophilicity (XLogP3 = 1.9 for the parent hydrazide) favorable for bacterial membrane penetration [5]. Procurement of this building block is indicated for research groups pursuing novel antimicrobial agents where the chloro-methyl substitution pattern has been pharmacophorically validated, but linker geometry optimization remains an unexplored dimension [4].

Plant Growth Regulator Development

The 2020 study by Gomktsyan et al. demonstrated that aryloxypropanohydrazide derivatives exhibit plant growth stimulating activity ranging from 44% to 95% compared to the standard auxin analog heteroauxin [1]. The 4-chloro-3-methylphenoxy substitution pattern, when incorporated into propanohydrazide-based 1,3,4-oxadiazoles and N'-arylidene derivatives, provides a synthetically accessible entry point for agrochemical SAR exploration [1]. The compound's low vapor pressure (1.06×10⁻⁷ mmHg at 25°C) and high boiling point (433°C) support formulation stability under field-relevant temperature conditions . This application leverages the unique combination of the electron-withdrawing chloro and electron-donating methyl substituents to fine-tune electronic effects on plant hormone receptor interactions.

Lipophilic Probe for Biophysical Assays

With a computed XLogP3 of 1.9 and ACD/LogP of 1.47, 2-(4-chloro-3-methylphenoxy)propanohydrazide occupies a lipophilicity window that is distinct from its mono-substituted analogs (XLogP3 = 1.3) and the 4-bromo congener (XLogP3 = 1.6) [5][6]. This positions the compound as a useful lipophilic probe in parallel artificial membrane permeability assays (PAMPA) and plasma protein binding equilibrium dialysis studies, where the chloro-methyl combination provides a measurable ΔlogP signal relative to control compounds. The topological polar surface area of 64.4 Ų and 2 hydrogen-bond donors (hydrazide –NH₂, –NH–) make it compliant with Lipinski's Rule of Five (zero violations), supporting its utility as a fragment-like reference standard in drug-likeness profiling . Procurement for biophysical assay development is recommended when a halogenated, dual-substituted aryl control compound with moderate lipophilicity is required.

Application
Selection Property
Validation Focus
Hydrazone and heterocyclic library synthesis
Hydrazide terminal for Schiff-base condensation
Reaction scope with aromatic aldehydes and CS₂/KOH cyclization
Anticancer SAR expansion
Extended propanohydrazide linker vs. validated acetohydrazide motif
Cell-model endpoint review (MKN45, HeLa, MDA-MB-231); apoptosis pathway context
Antimicrobial scaffold derivatization
4-Chloro-3-methylphenoxy pharmacophore with free –NHNH₂
Antimicrobial screening context (S. epidermidis, K. pneumoniae); MIC endpoint review
Plant growth regulator studies
Low volatility and high thermal stability for formulation
Growth-stimulation assay context; auxin-analog comparator review
Biophysical assay development
Moderate lipophilicity (XLogP3 1.9) and Lipinski compliance
PAMPA and protein binding assay context; logP signal review

Technical Documentation Hub

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